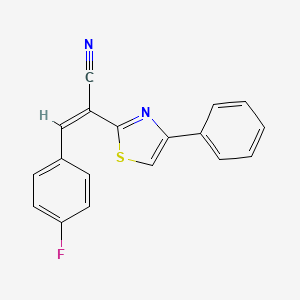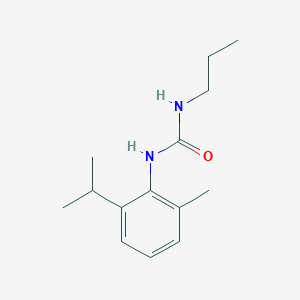![molecular formula C23H16N2OS B5323091 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a member of the acrylonitrile family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of Akt, a signaling molecule that is often overexpressed in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are many future directions for research on 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. In addition, studies investigating the molecular mechanisms of this compound's biological activities may lead to the development of new drugs with similar properties. Finally, studies investigating the structure-activity relationship of this compound may lead to the development of new derivatives with improved biological activities.
合成方法
The synthesis of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile involves the reaction of 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of triethylamine, followed by the reaction of the resulting product with 1-naphthylacetonitrile in the presence of potassium carbonate. The final product is obtained after purification by column chromatography.
科学研究应用
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies investigating the molecular mechanisms of cancer and inflammation, as well as in drug discovery research.
属性
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-26-20-11-9-17(10-12-20)22-15-27-23(25-22)19(14-24)13-18-7-4-6-16-5-2-3-8-21(16)18/h2-13,15H,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXQUYCCCWXQM-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)


![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)